Ethyl 5,5,5-trifluoro-4-oxopentanoate is a fluorinated organic compound with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol. It is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity. The compound is identified by its CAS number 70961-05-6 and has been studied for various applications in synthetic chemistry and medicinal chemistry due to its unique structure and biological activities .
These reactions are fundamental in synthetic organic chemistry for constructing more complex molecules .
The biological activity of ethyl 5,5,5-trifluoro-4-oxopentanoate has garnered interest due to its potential pharmacological properties. Preliminary studies suggest that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This compound may show:
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
Ethyl 5,5,5-trifluoro-4-oxopentanoate can be synthesized through various methods, including:
These synthetic routes highlight the versatility of ethyl 5,5,5-trifluoro-4-oxopentanoate as a building block in organic synthesis .
Ethyl 5,5,5-trifluoro-4-oxopentanoate finds applications in various fields:
The unique properties imparted by the trifluoromethyl group make it valuable in these applications .
Ethyl 5,5,5-trifluoro-4-oxopentanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
Ethyl 5-oxo-6,6,6-trifluorohexanoate | 898776-52-8 | 1.00 | Longer carbon chain with similar trifluoromethyl group |
Ethyl 5,5-difluoro-4-oxopentanoate | 1161004-57-4 | 0.95 | Contains two fluorine atoms instead of three |
Methyl 6,6,6-trifluoro-5-oxohexanoate | 1161004-61-0 | 0.95 | Methyl ester variant with a longer carbon chain |
Methyl 7,7,7-trifluoro-6-oxoheptanoate | 141023-00-9 | 0.95 | Longer chain and different positioning of functional groups |
Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | 0.93 | Different position of the oxo group |
Ethyl 5,5,5-trifluoro-4-oxopentanoate stands out due to its specific combination of three fluorine atoms and its position within the pentanoate structure, which may confer unique chemical reactivity and biological properties compared to these similar compounds .
Irritant